N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide - 1251635-08-1

N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Catalog Number: EVT-3015587
CAS Number: 1251635-08-1
Molecular Formula: C25H26N4O3
Molecular Weight: 430.508
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Imatinib

Compound Description: Imatinib is a therapeutic agent widely used for treating leukemia. It functions by inhibiting the activity of tyrosine kinases. []

Relevance: While Imatinib shares the presence of a benzamide group with 3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide, it differs significantly in its core structure. Imatinib is built around a pyrimidine ring directly linked to an aniline moiety, whereas the target compound features a pyrimidine ring connected to a benzamide through an amine linker. Despite these differences, both compounds fall under the broad category of kinase inhibitors, highlighting a shared area of biological activity. []

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

Compound Description: This compound represents a class of molecules with promising anti-cancer activity. [] The structure contains a substituted propoxy group at the 5-position of the phenyl ring and a pyrimidine ring linked to the core structure via an amine linker.

4-((4-Hydroxy-3-Methoxy-5-Nitrobenzylidene)Amino)-N-(Pyrimidin-2-yl) Benzene Sulfonamide (5NVDA)

Compound Description: 5NVDA is a Schiff base synthesized from the sulfa drug sulfadiazine and 5-nitrovanilline. [] This compound displays promising potential as a drug, exhibiting binding to HIV RNA. []

Compound Description: TH08 has shown significant potential as a novel antitumor agent. [, ] This compound demonstrated potent anticancer activity in Ehrlich ascites carcinoma (EAC) in Swiss albino mice, exhibiting positive effects on tumor weight, survival duration, and tumor cell growth inhibition. []

4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzenesulphonamide (SPIII-5H) and Derivatives

Compound Description: SPIII-5H and its derivatives, including 5-chloro (SPIII-5Cl), 5-bromo (SPIII-5Br), 5-methyl (SPIII-5Me), and N-acetyl (SPIII-NA) derivatives, have shown antiviral activity against influenza A and B viruses. []

Relevance: SPIII-5H and its derivatives, while sharing the presence of a pyrimidine ring with 3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide, differ significantly in their core structures. The SPIII series incorporates a benzenesulfonamide moiety connected to the pyrimidine through an imine linker, whereas the target compound utilizes a benzamide group linked via an amine. Additionally, the SPIII compounds feature an indole ring system absent in the target compound. Despite these structural differences, the presence of the pyrimidine ring in both suggests a possible common pharmacophore that could be explored further. []

4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid

Compound Description: This compound is a benzenesulfonic acid derivative that unexpectedly formed through a ring closure reaction. [] It exhibits antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin. []

Relevance: Although this benzenesulfonic acid derivative and 3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide are structurally distinct, they share a commonality in their biological activity as antimicrobial agents. This suggests that despite their structural differences, these compounds might target similar pathways or mechanisms within microorganisms. []

4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib)

Compound Description: Nilotinib is a potent inhibitor of the Bcr-Abl tyrosine kinase, used for treating chronic myeloid leukemia. [, ]

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) kinase activity, showing promise as a potential therapeutic agent for cancers driven by the RAS/RAF/MEK/ERK signaling pathway. []

Relevance: GDC-0994 and 3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide, while possessing different core structures, share the presence of a pyrimidine ring. Both compounds also feature halogenated aromatic rings, with GDC-0994 having a 4-chloro-3-fluorophenyl group and the target compound a 3-fluorophenyl group. This structural similarity, along with their shared focus on kinase inhibition, suggests that despite their differences, they might share overlapping pharmacological profiles. []

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. []

4-((4-(Cyclopentyloxy)-5-(2-methylbenzo[D]oxazol-6-yl)-7H-pyrrolo[2,3-D]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide

Compound Description: This compound has shown potential for treating various cancers, including solid tumors and hematological cancers. [, ]

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound acts as a dual inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR). [] This dual inhibition makes it a potential therapeutic agent for treating various cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases. []

Relevance: This compound and 3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide share a key structural motif: a pyrimidine ring connected to an aromatic ring through an amine linker at the 2-position of the pyrimidine. The shared motif and their involvement in targeting cancer-related pathways suggest a potential for overlapping pharmacological activities, despite the significant differences in their overall structures. []

(3R,5S,E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methyl(1-methyl-1H-1,2,4-triazol-5-yl)amino)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid (BMS-644950)

Compound Description: BMS-644950 is a potent and orally active 3-hydroxy-3-methylglutaryl coenzyme-a reductase (HMGR) inhibitor. [] It has a favorable safety profile with reduced myotoxicity potential compared to other statin drugs. [, ]

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

Compound Description: 3,5-AB-CHMFUPPYCA and its regioisomer, 5,3-AB-CHMFUPPYCA, are synthetic cannabinoids. They are structurally similar, differing only in the position of the substituents on the pyrazole ring. [, ]

N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives

Compound Description: This series of compounds represents a novel class of molecules containing a benzamide moiety and an imidazopyridine scaffold. []

Properties

CAS Number

1251635-08-1

Product Name

N-[2-(2-methoxyphenoxy)ethyl]-7-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-7-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Molecular Formula

C25H26N4O3

Molecular Weight

430.508

InChI

InChI=1S/C25H26N4O3/c1-17(2)18-8-10-19(11-9-18)21-12-13-26-24-20(16-28-29(21)24)25(30)27-14-15-32-23-7-5-4-6-22(23)31-3/h4-13,16-17H,14-15H2,1-3H3,(H,27,30)

InChI Key

KKQSBLPDIJRZAI-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCCOC4=CC=CC=C4OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.